Methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoate
Overview
Description
Methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a sulfonamide group, and a nitro-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of 4-methoxyaniline to produce 4-methoxy-3-nitroaniline. This intermediate is then reacted with benzenesulfonyl chloride to form the sulfonamide. Finally, the esterification of the resulting sulfonamide with methyl 2-bromobenzoate yields the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-[(4-amino-3-methoxyphenyl)sulfonylamino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoic acid.
Scientific Research Applications
Methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-methoxyphenyl)sulfonylamino]benzoate: Lacks the nitro group, resulting in different reactivity and biological activity.
Methyl 2-[(4-nitrophenyl)sulfonylamino]benzoate: Lacks the methoxy group, which can affect its solubility and interaction with proteins.
Uniqueness
Methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7S/c1-23-14-8-7-10(9-13(14)17(19)20)25(21,22)16-12-6-4-3-5-11(12)15(18)24-2/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCKNLHOLRNLAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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